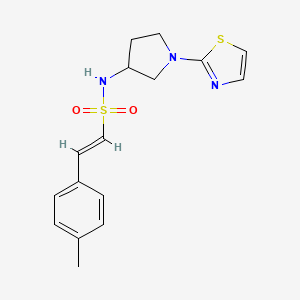

(E)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-(4-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S2/c1-13-2-4-14(5-3-13)7-11-23(20,21)18-15-6-9-19(12-15)16-17-8-10-22-16/h2-5,7-8,10-11,15,18H,6,9,12H2,1H3/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQYZRTWILUPNE-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2CCN(C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2CCN(C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Research indicates that compounds containing thiazole and pyrrolidine moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, a derivative of this compound showed submicromolar activity against human cancer cell lines, including HeLa (cervical carcinoma) and Molt/4 (T-leukemia) cells, with IC₅₀ values often below 10 µM .

A study highlighted that modifications in the thiazole and pyrrolidine structures significantly influence the biological activity. The presence of specific substituents on the thiazole ring was crucial for enhancing antiproliferative potency .

The mechanism by which (E)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide exerts its effects involves:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is essential for cancer cell division .

- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways in cancer cells, characterized by increased expression of cyclin B1 and modulation of phosphatase activity, which are critical for cell cycle regulation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific modifications on the thiazole and pyrrolidine rings can enhance or diminish biological activity:

| Modification | Effect on Activity |

|---|---|

| Pyrrolidine ring substitution | Essential for maintaining activity |

| Thiazole position changes | Significant impact on potency |

| Addition of methoxy groups | Generally increases activity |

For example, replacing the pyrrolidine with a piperazine ring led to a notable decrease in antiproliferative effects, underscoring the importance of the pyrrolidine structure for biological efficacy .

Study 1: Antiproliferative Effects

In a comprehensive evaluation involving multiple cancer cell lines, derivative compounds similar to (E)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide were tested for their antiproliferative properties. Compound 3f demonstrated submicromolar activity across various lines, while other derivatives were less effective with IC₅₀ values exceeding 10 µM .

Study 2: Apoptosis Induction Mechanism

A recent investigation into the apoptotic mechanisms revealed that treatment with this compound resulted in significant changes in cyclin B1 expression and phosphorylation states of critical proteins involved in cell cycle regulation. The results indicated a biphasic pattern of cyclin B1 expression, suggesting complex regulatory mechanisms at play during apoptosis induction .

Comparison with Similar Compounds

Structural Analogues with Thiazole and Sulfonamide Motifs

Compound 6 [(E)-N'-(1-(p-Tolyl)ethylidene)-N-(4-(p-tolyl)thiazol-2-yl)acetohydrazide]:

- Key Differences : Replaces the pyrrolidine ring with an acetohydrazide group and lacks the ethenesulfonamide chain.

- Biological Relevance : Demonstrated cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) via aromatase inhibition .

- Structural Advantage : The hydrazide group enhances solubility but reduces metabolic stability compared to the sulfonamide in the target compound.

Compound 7a,b [(E)-4-(Hydroxy(2-(1-(p-tolyl)ethylidene)-1-(4-(p-tolyl)thiazol-2-yl)hydrazinyl)methyl)phenol Derivatives]:

Ethenesulfonamide-Based Enzyme Inhibitors

Factor Xa Inhibitor [(E)-2-(5-Chlorothien-2-yl)-N-{(3S)-1-[(1S)-1-Methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethenesulfonamide]:

- Key Similarities: Shares the ethenesulfonamide backbone and pyrrolidinone core.

- Key Differences : Substitutes thiazole with a chlorothienyl group and introduces a morpholine-2-oxoethyl side chain.

- Functional Relevance : Crystalline form enhances bioavailability and stability, achieving 92% oral absorption in preclinical models .

- Advantage for Target Compound : The thiazole group in the target compound may confer stronger π-π stacking interactions with aromatic enzyme pockets compared to chlorothienyl.

Comparative Data Table

Key Research Findings and Gaps

- Bioactivity : The target compound’s ethenesulfonamide group may enhance enzyme-binding kinetics compared to hydrazide-based analogs (e.g., Compound 6) .

- Synthesis Challenges : Unlike the Factor Xa inhibitor, the target compound’s thiazole-pyrrolidine linkage may require stringent stereocontrol during synthesis.

- Unanswered Questions: No data exists on the target compound’s pharmacokinetics or toxicity, highlighting the need for preclinical profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.